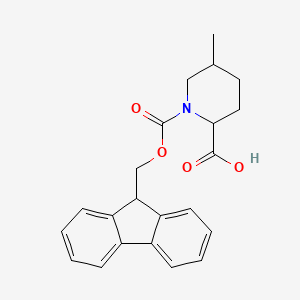

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is a synthetic building block widely used in peptide chemistry and drug discovery. Its structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) functionalized with:

- A fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom.

- A methyl substituent at the C5 position of the piperidine ring.

- A carboxylic acid group at the C2 position.

The Fmoc group is critical for its role in solid-phase peptide synthesis (SPPS), where it enables temporary protection of the amino group during sequential coupling reactions. The methyl group at C5 introduces steric effects and modulates lipophilicity, influencing the compound’s reactivity and solubility in organic solvents. This compound is typically stored at 2–8°C under dry conditions to prevent decomposition .

Properties

Molecular Formula |

C22H23NO4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) |

InChI Key |

BIBUVYMHHDCLQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection with Fmoc Group

- The free amine of 5-methylpiperidine-2-carboxylic acid is suspended in an organic solvent such as DCM.

- A base such as triethylamine (TEA) or sodium bicarbonate is added to neutralize the hydrochloric acid generated during the reaction.

- Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is added dropwise at 0°C to the stirred mixture.

- The reaction is allowed to warm to room temperature and stirred overnight to ensure complete conversion.

- The reaction mixture is then extracted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

- The residue is purified by flash chromatography using a hexane-ethyl acetate gradient to isolate the Fmoc-protected product.

Solid-Phase Peptide Synthesis (SPPS) Adaptation

In some cases, the compound is synthesized as part of peptide assembly using Fmoc/tBu strategy on solid supports:

- The Fmoc-protected amino acid is coupled to a resin (e.g., 2-chlorotrityl or Rink-Amide resin) swollen in dichloromethane or dimethylformamide (DMF).

- Coupling reagents such as diisopropylcarbodiimide (DIC) or HATU, along with additives like oxyma pure, are used to promote efficient amide bond formation.

- Fmoc deprotection is performed using 20% piperidine in DMF.

- The process is monitored by colorimetric tests (Kaiser test for primary amines, chloranil test for secondary amines).

- After assembly, the peptide or compound is cleaved from the resin using trifluoroacetic acid (TFA) mixtures and purified by reverse-phase chromatography.

Reaction Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, TEA, DCM, 0°C to RT, overnight | 60-80 | Purification by flash chromatography |

| Coupling in SPPS | Fmoc-AA (3-4 eq), HATU/DIC, DIPEA, DMF | >90 | High coupling efficiency, low racemization |

| Fmoc Deprotection | 20% Piperidine in DMF, 2x1 min + 1x10 min | - | Efficient removal of Fmoc group |

| Cleavage from Resin | 30% TFA in DCM, 3x15 min | - | Followed by lyophilization and purification |

Analytical and Purity Assessment

- Purity of the final compound is typically confirmed by analytical high-performance liquid chromatography (HPLC) with UV detection at 220 nm, achieving purities of 95% or higher.

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm molecular weight and structural integrity.

- Typical MS data show molecular ion peaks consistent with the expected molecular weight (~351.40 g/mol).

- Elemental analysis confirms the expected carbon, hydrogen, and nitrogen content.

Research Findings and Optimization Notes

- The use of oxyma pure as an additive in coupling reactions significantly reduces racemization and improves yield.

- Microwave-assisted SPPS has been reported to enhance coupling efficiency and reduce reaction times.

- The stereochemistry of the 5-methyl substituent on the piperidine ring is preserved throughout the synthesis by controlling reaction conditions and using stereochemically pure starting materials.

- The Fmoc group provides excellent stability during synthesis but can be removed under mild basic conditions without affecting other protecting groups or sensitive functionalities.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Solution-phase Fmoc Protection | Fmoc-Cl, TEA, DCM, 0°C to RT, overnight | Straightforward, scalable | Requires purification by chromatography |

| Solid-phase peptide synthesis (SPPS) | Fmoc-AA, HATU/DIC, DIPEA, DMF, resin | High efficiency, automation possible | Requires specialized equipment and resin |

| Microwave-assisted SPPS | Same as SPPS with microwave heating | Faster reaction times, improved yields | Equipment cost |

Chemical Reactions Analysis

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This reaction yields the free amine, which can then participate in further coupling reactions.

Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form peptide bonds. Common reagents used in these reactions include carbodiimides and hydroxybenzotriazole.

Substitution Reactions:

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid has several scientific research applications:

Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a protecting group for amine functionalities.

Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is employed in the conjugation of peptides to various biomolecules, such as antibodies and enzymes, for use in diagnostic and therapeutic applications.

Material Science: The compound is used in the synthesis of peptide-based materials with unique properties, such as hydrogels and nanomaterials.

Mechanism of Action

The primary mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid involves the protection and deprotection of amine groups during peptide synthesis. The Fmoc group is introduced to protect the amine functionality, preventing unwanted side reactions. During peptide elongation, the Fmoc group is selectively removed under basic conditions, allowing for the coupling of amino acids to form peptide bonds. This process is repeated iteratively to synthesize the desired peptide sequence.

Comparison with Similar Compounds

A. Core Heterocycle Differences

- Piperidine (6-membered) vs. Pyrrolidine (5-membered):

Piperidine derivatives (e.g., target compound, ) exhibit reduced ring strain compared to pyrrolidine analogs (). This enhances stability and alters conformational flexibility in peptide chains . - Piperazine (6-membered with two nitrogens):

Piperazine derivatives () introduce additional hydrogen-bonding sites , making them suitable for interactions with biological targets like enzymes .

B. Substituent Effects

- C5-Methyl (Target) vs. In contrast, the oxo group () introduces polarity and reactivity, mimicking proline’s ring puckering in peptides .

- Oxazole Moiety ():

The oxazole ring enhances aromaticity and rigidity , favoring interactions with hydrophobic protein pockets in kinase inhibitors .

Functional and Application Comparisons

- Peptide Synthesis:

- Drug Discovery:

Biological Activity

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid, often referred to as Fmoc-5-methylpiperidine-2-carboxylic acid, is a compound with significant implications in medicinal chemistry, particularly in peptide synthesis and drug discovery. Its unique structure, featuring a piperidine ring and a fluorenyl methoxycarbonyl (Fmoc) protecting group, allows for diverse biological activities.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 357.44 g/mol. The structural characteristics include:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, which plays a crucial role in biological interactions.

- Fluorenyl Methoxycarbonyl Group : This moiety is commonly used as a protective group in peptide synthesis, enhancing the stability and reactivity of the compound.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Peptide Synthesis : The Fmoc group protects the amino group during peptide bond formation, preventing side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide chains .

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This could lead to inhibition or activation of various biochemical pathways, influencing cellular responses.

- Neurotransmitter Receptors : The piperidine structure allows potential interaction with central nervous system receptors, which may be explored for therapeutic applications.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

- Antimicrobial Activity : Investigated for its potential to inhibit microbial growth.

- Anticancer Potential : Similar compounds have shown promise in targeting cancer cell proliferation pathways.

- Analgesic Properties : Piperidine derivatives are often explored for pain relief applications due to their interaction with pain pathways.

Research Findings and Case Studies

Research on similar compounds has provided insights into the biological activity of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-piperidine | Core structure with methoxycarbonyl group | Potential anticancer activity |

| N-(9H-fluoren-9-ylmethoxycarbonyl)-piperidine | Similar core, different substitutions | Varies based on substituent |

| Piperidine-based analgesics | Diverse functional groups | Targeting pain pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.